molecular formula C16H14N4O3S3 B6551785 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1040655-09-1

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6551785
CAS No.: 1040655-09-1
M. Wt: 406.5 g/mol
InChI Key: OGLYQLNAOMNJPX-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a pyrimidine core substituted with an amino group, a thiophene-2-sulfonyl moiety, and a sulfanyl-linked acetamide group attached to a phenyl ring (Fig. 1). Its molecular formula is C₁₆H₁₃FN₄O₃S₃ (exact mass: 430.41 g/mol), with an InChIKey of NKXGESNGFVTLFX-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c17-15-12(26(22,23)14-7-4-8-24-14)9-18-16(20-15)25-10-13(21)19-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,21)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLYQLNAOMNJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophene-2-sulfonyl group: This step involves the sulfonylation of the pyrimidine ring using thiophene-2-sulfonyl chloride in the presence of a base.

    Attachment of the phenylacetamide moiety: The final step involves the coupling of the intermediate with phenylacetamide under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Triazole vs. Pyrimidine Analogs: Replacement of the pyrimidine ring with a 1,2,4-triazole scaffold (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) resulted in 1.28× higher anti-inflammatory activity than diclofenac in rat models . This suggests triazole derivatives may offer superior potency, possibly due to enhanced hydrogen bonding or conformational flexibility. Key Structural Difference: The triazole ring (three nitrogen atoms) vs. pyrimidine (two nitrogen atoms) alters electron distribution and binding affinity to targets like cyclooxygenase-2 (COX-2) .
  • Furan-Substituted Triazoles: Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity, with 8/21 derivatives outperforming reference standards . The furan ring’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets compared to thiophene-sulfonyl groups in the target compound.

Substituent Effects on the Acetamide Moiety

  • Phenyl Ring Modifications: 3-Methylphenyl: The leader triazole analog ( N-(3-methylphenyl)) showed enhanced activity, likely due to steric and lipophilic effects . Unsubstituted Phenyl: The target compound’s unmodified phenyl group may limit activity compared to substituted derivatives, as seen in SAR studies .
  • Sulfonyl Group Variations :
    The thiophene-2-sulfonyl group in the target compound contrasts with pyridine-2-sulfonyl or furan-2-sulfonyl groups in analogs. Thiophene’s sulfur atom may enhance metabolic stability but reduce polarity compared to oxygen-containing furan .

Structural and Crystallographic Insights

  • Conformational Analysis: Pyrimidine-based analogs (e.g., N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) exhibit dihedral angles of 42.25–67.84° between the pyrimidine and phenyl rings, influencing molecular folding and target binding . The target compound’s conformation remains uncharacterized but is critical for activity.
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations in analogs, a feature likely conserved in the target compound .

Biological Activity

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a pyrimidine core with various functional groups, including an amino group and a thiophene sulfonamide. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C18H18N4O5S3C_{18}H_{18}N_{4}O_{5}S_{3}, with a molecular weight of 466.6 g/mol. The compound's structure can be represented as follows:

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The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The thiophen-2-ylsulfonyl group may play a critical role in these interactions, potentially inhibiting enzymatic activity or modulating receptor functions.

Biological Activity and Therapeutic Potential

Research into the biological activity of related compounds suggests several potential therapeutic applications:

  • Antibacterial Activity : Sulfonamide derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain sulfonamides exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
  • Antitumor Activity : Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown IC50 values in the low micromolar range, suggesting they could be effective against tumors .
  • Anticonvulsant Properties : There is also evidence that certain thiazole and pyrimidine derivatives possess anticonvulsant activity, which could be relevant for developing treatments for epilepsy and other neurological disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of compounds related to this compound:

StudyCompoundActivityFindings
Various sulfonamidesAntibacterialEffective against multiple bacterial strains, including resistant strains.
Thiazole derivativesAntitumorIC50 values < 10 µM in several cancer cell lines; structure-activity relationship (SAR) identified key substituents enhancing efficacy.
Pyrimidine derivativesAnticonvulsantExhibited significant protective effects in animal models; SAR analysis indicated optimal substitutions for activity.

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